molecular formula C23H25ClN2O2 B11003057 [4-(4-chlorophenyl)-4-hydroxypiperidino](1-isopropyl-1H-indol-6-yl)methanone

[4-(4-chlorophenyl)-4-hydroxypiperidino](1-isopropyl-1H-indol-6-yl)methanone

Cat. No.: B11003057
M. Wt: 396.9 g/mol
InChI Key: MXYPUIQOHNRKHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-chlorophenyl)-4-hydroxypiperidinomethanone: is a complex organic compound that features both indole and piperidine moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of the indole nucleus, a common structural motif in many bioactive molecules, adds to its importance.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-chlorophenyl)-4-hydroxypiperidinomethanone typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . The piperidine moiety can be introduced through nucleophilic substitution reactions involving appropriate chlorinated precursors .

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-4-hydroxypiperidinomethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety allows it to bind with high affinity to multiple receptors, influencing various signaling pathways. The piperidine ring can modulate the compound’s pharmacokinetic properties, enhancing its bioavailability and stability .

Properties

Molecular Formula

C23H25ClN2O2

Molecular Weight

396.9 g/mol

IUPAC Name

[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-(1-propan-2-ylindol-6-yl)methanone

InChI

InChI=1S/C23H25ClN2O2/c1-16(2)26-12-9-17-3-4-18(15-21(17)26)22(27)25-13-10-23(28,11-14-25)19-5-7-20(24)8-6-19/h3-9,12,15-16,28H,10-11,13-14H2,1-2H3

InChI Key

MXYPUIQOHNRKHV-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC2=C1C=C(C=C2)C(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.